1-(3-ethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Description
This compound features a 1,2,3-triazole core substituted at the 1-position with a 3-ethylphenyl group and at the 4-position with a 1,2,4-oxadiazole ring bearing a 2-methylphenyl moiety. Synthesis of such triazole derivatives often employs Buchwald–Hartwig amination or microwave-assisted azide-alkyne cycloaddition (CuAAC) methods . The ortho-methyl substituent on the oxadiazole and ethyl group on the triazole phenyl ring influence steric and electronic properties, impacting solubility, stability, and bioactivity.
Properties
IUPAC Name |
3-(3-ethylphenyl)-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c1-3-13-8-6-9-14(11-13)25-17(20)16(22-24-25)19-21-18(23-26-19)15-10-5-4-7-12(15)2/h4-11H,3,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCNSXYPXSZRPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-ethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a hybrid molecule that incorporates both a triazole and an oxadiazole moiety. These types of compounds have gained significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound based on available research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Functional Groups:
- Triazole Ring: Known for its role in biological activity.
- Oxadiazole Ring: Associated with various pharmacological effects.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and triazole rings exhibit a broad spectrum of biological activities. The following sections summarize key findings related to the biological activity of the compound.
Anticancer Activity
Studies have shown that oxadiazole derivatives can inhibit various cancer cell lines through different mechanisms:
- Mechanism of Action: The compound may induce apoptosis in cancer cells by activating caspase pathways and modulating p53 expression levels. For instance, oxadiazole derivatives have been reported to increase caspase-3 cleavage in MCF-7 breast cancer cells, leading to enhanced apoptotic activity .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | TBD | Apoptosis induction |
| Other Oxadiazoles | Various | 0.02 - 0.32 | HDAC inhibition |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Studies suggest that derivatives with similar structures exhibit significant antibacterial and antifungal activities:
- Inhibition Studies: Compounds with oxadiazole rings have demonstrated effectiveness against Gram-positive and Gram-negative bacteria .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
Anti-inflammatory Activity
Research indicates that some derivatives can suppress inflammatory responses by inhibiting pro-inflammatory cytokines:
- Cytokine Modulation: The ability to reduce TNF-alpha and IL-6 levels has been documented in several studies involving oxadiazole derivatives .
Case Studies
Several case studies highlight the efficacy of similar compounds:
-
Study on Oxadiazole Derivatives:
- Objective: Evaluate anticancer properties.
- Findings: Several derivatives showed IC50 values in the low micromolar range against various cancer cell lines.
-
Antimicrobial Screening:
- Objective: Test against common pathogens.
- Findings: Notable activity against resistant strains was observed.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing oxadiazole and triazole rings. For instance, derivatives similar to this compound have shown significant growth inhibition in various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% in some cases . The mechanism often involves the induction of apoptosis or disruption of cell cycle progression, making these compounds promising candidates for further development as anticancer agents.
Antimicrobial Properties
Compounds featuring oxadiazoles have demonstrated notable antibacterial and antifungal activities. The structural diversity provided by substituents on the oxadiazole ring enhances their interaction with microbial targets. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating their potential use in treating infections .
Anti-inflammatory Effects
The anti-inflammatory properties of triazole derivatives are well-documented. Compounds similar to 1-(3-ethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine have been investigated for their ability to inhibit inflammatory mediators. This suggests potential applications in treating conditions like arthritis or other inflammatory diseases .
Material Science Applications
The unique electronic properties of triazoles and oxadiazoles also make them suitable for applications in material science. They can be utilized in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and as fluorescent probes due to their ability to absorb UV light and emit fluorescence . Their thermal stability further enhances their applicability in high-performance materials.
Case Study 1: Anticancer Screening
A study involving a series of 1,3,4-oxadiazole derivatives showed that modifications at the phenyl rings significantly influenced anticancer activity. The synthesized compounds were assessed for their cytotoxic effects against various cancer cell lines using MTT assays. The results indicated that specific substitutions led to enhanced activity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Evaluation
In another investigation focusing on antimicrobial efficacy, a library of oxadiazole derivatives was tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting their potential as new antimicrobial agents .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key analogs and their distinguishing features are summarized below:
Key Research Findings
- Structural Flexibility : Substitutions on the triazole and oxadiazole rings allow tunability for specific applications. For example, electron-withdrawing groups (CF₃, halogens) enhance stability and bioactivity, while alkoxy groups improve solubility .
- Synthetic Advancements : Microwave-assisted methods () and heterogeneous catalysis improve efficiency, suggesting optimized routes for scaling the target compound’s production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
